molecular formula C13H21NO3S B7160039 N-(2,4-dimethylcyclohexyl)-5-methylfuran-2-sulfonamide

N-(2,4-dimethylcyclohexyl)-5-methylfuran-2-sulfonamide

Cat. No.: B7160039
M. Wt: 271.38 g/mol
InChI Key: VXVUWBDKAFJPIN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylcyclohexyl)-5-methylfuran-2-sulfonamide is an organic compound that features a cyclohexyl ring substituted with two methyl groups, a furan ring with a methyl group, and a sulfonamide functional group

Properties

IUPAC Name

N-(2,4-dimethylcyclohexyl)-5-methylfuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-9-4-6-12(10(2)8-9)14-18(15,16)13-7-5-11(3)17-13/h5,7,9-10,12,14H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVUWBDKAFJPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C)NS(=O)(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylcyclohexyl)-5-methylfuran-2-sulfonamide typically involves the reaction of 2,4-dimethylcyclohexylamine with 5-methylfuran-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production process. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylcyclohexyl)-5-methylfuran-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methyl groups on the cyclohexyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

N-(2,4-dimethylcyclohexyl)-5-methylfuran-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylcyclohexyl)-5-methylfuran-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylcyclohexyl)-2-methylaniline
  • (2,4-Dimethylcyclohexyl)methyl N,N-diethylglycinate

Uniqueness

N-(2,4-dimethylcyclohexyl)-5-methylfuran-2-sulfonamide is unique due to the presence of both a cyclohexyl ring and a furan ring, along with a sulfonamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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